5,5'-Dithiobis(1-phenyl-1H-tetrazole)

Descripción general

Descripción

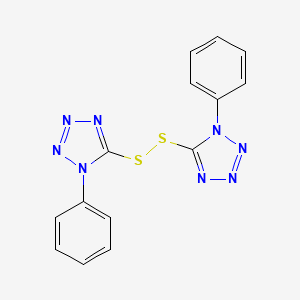

5,5’-Dithiobis(1-phenyl-1H-tetrazole): is an organic disulfide compound. It consists of two 1-phenyl-1H-tetrazole-5-thiolate units linked by a sulfur-sulfur disulfide bridge. This compound is known for its unique structural properties and has been studied for its photochemical behavior, particularly the photo-cleavage of the sulfur-sulfur bond .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dithiobis(1-phenyl-1H-tetrazole) typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an oxidizing agent. The thiol groups are oxidized to form the disulfide bridge, resulting in the formation of the target compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require a catalyst to facilitate the oxidation process .

Industrial Production Methods: Industrial production methods for 5,5’-Dithiobis(1-phenyl-1H-tetrazole) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo further oxidation, leading to the cleavage of the disulfide bond.

Reduction: Reduction reactions can break the disulfide bond, reverting the compound to its thiol precursors.

Substitution: The phenyl groups in the compound can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the benzene ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.

Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other thiol-based reducing agents.

Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

Oxidation Products: Cleaved disulfide bonds resulting in two molecules of 1-phenyl-1H-tetrazole-5-thiol.

Reduction Products: Similar to oxidation, leading to the formation of thiol precursors.

Substitution Products: Various substituted phenyl derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 5,5'-dithiobis(1-phenyl-1H-tetrazole) exhibit promising anticancer properties. A study focused on the synthesis of novel tetrazole derivatives showed their potential as microtubule destabilizers, which are crucial in cancer treatment due to their role in inhibiting cell division and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro tests indicated that certain tetrazole derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . This inhibition could lead to the development of new anti-inflammatory drugs.

Photoinitiators in Polymer Chemistry

5,5'-Dithiobis(1-phenyl-1H-tetrazole) serves as a photoinitiator in radical photopolymerization processes. When exposed to specific wavelengths of light (e.g., 355 nm), it generates radicals that initiate polymerization reactions. This application is particularly useful in the production of coatings, adhesives, and dental materials . The efficiency of this compound as a photoinitiator has been confirmed through studies involving laser flash photolysis and quantum mechanical calculations.

Synthesis of Novel Compounds

The compound is utilized as a building block for synthesizing various tetrazole derivatives. These derivatives have been explored for their biological activities, including antibacterial and antifungal properties. For instance, the synthesis of complexes based on 1-phenyl-1H-tetrazole-5-thiol has led to the discovery of compounds with enhanced biological activity compared to their precursors .

Industrial Applications

Chemical Reagents

In industrial settings, 5,5'-dithiobis(1-phenyl-1H-tetrazole) is employed as a reagent for various chemical reactions. Its unique structure allows it to participate in redox reactions and serve as a sulfur source in synthetic pathways, contributing to the development of new materials and chemicals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Brito I et al., 2010 | Anticancer Activity | Demonstrated that tetrazole derivatives destabilize microtubules, inhibiting cancer cell proliferation. |

| RadTech Proceedings, 2008 | Photopolymerization | Established that 5,5'-dithiobis(1-phenyl-1H-tetrazole) effectively initiates radical polymerization under UV light. |

| ResearchGate Study | Synthesis of Complexes | Identified new complexes based on tetrazole-thiol with enhanced biological activities compared to starting materials. |

Mecanismo De Acción

The primary mechanism of action for 5,5’-Dithiobis(1-phenyl-1H-tetrazole) involves the cleavage and formation of the disulfide bond. This process can be triggered by light (photolysis) or chemical reagents (redox reactions). The compound’s ability to undergo reversible disulfide bond formation and cleavage makes it a valuable tool in studying redox biology and designing responsive materials .

Comparación Con Compuestos Similares

1-Phenyl-1H-tetrazole-5-thiol: The precursor to 5,5’-Dithiobis(1-phenyl-1H-tetrazole), which lacks the disulfide bridge.

5,5’-Dithiobis(2-nitrobenzoic acid): Another disulfide compound used in biochemical assays.

Dithiothreitol: A reducing agent that also contains disulfide bonds but with different structural properties.

Uniqueness: 5,5’-Dithiobis(1-phenyl-1H-tetrazole) is unique due to its tetrazole rings and the specific arrangement of the disulfide bridge. This structure imparts distinct photochemical and redox properties, making it particularly useful in specialized applications such as photolysis studies and the design of responsive materials .

Actividad Biológica

5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DBPT) is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and biological activities. This article delves into its biological activity, including its reactivity, applications in photopolymerization, and potential therapeutic uses.

Chemical Structure and Properties

5,5'-Dithiobis(1-phenyl-1H-tetrazole) is characterized by its dithiobis structure, which consists of two 1-phenyl-1H-tetrazole units linked by a disulfide bond. The molecular formula is , and it exhibits distinct physical properties such as solubility in organic solvents.

Biological Activity

1. Antimicrobial Activity

Research has indicated that DBPT exhibits antimicrobial properties. A study highlighted that thiuram disulfide derivatives, which include DBPT, possess significant antimicrobial activity against various bacterial strains. This property can be attributed to the generation of reactive sulfur species that disrupt microbial cell membranes .

2. Photoinitiator in Polymer Chemistry

DBPT has been extensively studied as a photoinitiator for radical polymerization processes. Under laser irradiation (355 nm), DBPT generates the TZ- radical through photodissociation, which can initiate polymerization reactions effectively. This property has been utilized in developing new photopolymerization systems that are more efficient than traditional initiators .

3. Corrosion Inhibition

DBPT has shown effectiveness as a corrosion inhibitor for aluminum in acidic environments. It acts by forming a protective layer on the metal surface, thus preventing corrosion. Studies have demonstrated its ability to significantly reduce corrosion rates, making it a promising candidate for industrial applications.

Case Study 1: Photopolymerization Efficiency

In an experimental setup comparing various photoinitiators, DBPT demonstrated superior reactivity when combined with photosensitizers like benzophenone and camphorquinone. The polymerization efficiency was measured by monitoring conversion rates over time, with DBPT-based systems showing higher molecular weight distributions compared to traditional systems .

| Photoinitiator | Conversion Rate (%) | Molecular Weight (Mn) | PDI |

|---|---|---|---|

| DBPT + Benzophenone | 85 | 18,000 | 1.6 |

| Traditional PI | 70 | 14,000 | 2.0 |

Case Study 2: Antimicrobial Application

A comparative study evaluated the antimicrobial efficacy of DBPT against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that DBPT exhibited an inhibition zone significantly larger than control compounds, confirming its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 5,5'-Dithiobis(1-phenyl-1H-tetrazole)?

Methodological Answer: The compound is typically synthesized via disulfide bond formation between two 1-phenyl-1H-tetrazole-5-thiol units. A validated approach involves coupling reactions using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) under inert gas (e.g., argon). For example, analogous tetrazole-thiol coupling (as seen in related compounds) requires refluxing equimolar amounts of thiol precursors with PPh₃ and DIAD for 1–3 hours, followed by solvent evaporation and purification via flash chromatography (5:1 petroleum ether-ethyl acetate) . Yield optimization may require adjusting stoichiometry or reaction time.

Key Data:

- Reagents: DIAD, PPh₃, THF.

- Conditions: Anhydrous, argon atmosphere, reflux.

- Yield: ~65% (based on analogous tetrazole syntheses) .

Q. How can researchers confirm the structural integrity and purity of synthesized 5,5'-Dithiobis(1-phenyl-1H-tetrazole)?

Methodological Answer: Characterization should include:

Melting Point Analysis: Compare observed melting point (145°C with decomposition) to literature values .

Spectroscopy:

- ¹H/¹³C NMR: Verify aromatic proton signals (δ 7.2–7.8 ppm for phenyl groups) and tetrazole ring carbons (δ 150–160 ppm).

- Mass Spectrometry (MS): Confirm molecular ion peak at m/z 354.413 (M⁺) .

Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values (C: 47.45%, H: 2.84%, N: 31.62%, S: 18.09%).

Stability Note: Store at 0–4°C in dark, dry conditions to prevent disulfide bond degradation .

Advanced Research Questions

Q. How does the disulfide bond in 5,5'-Dithiobis(1-phenyl-1H-tetrazole) influence its reactivity in redox-driven reactions?

Methodological Answer: The S–S bond can act as a redox-active site. To study reactivity:

Reduction Assays: Treat with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions (pH 7–8) and monitor cleavage via HPLC or UV-Vis (loss of S–S absorbance at ~250 nm).

Oxidative Stability Testing: Expose to H₂O₂ or atmospheric O₂ and track degradation products using LC-MS.

Application Example: The disulfide motif may serve as a linker in dynamic combinatorial chemistry or polymer cross-linking, analogous to DTNB-based thiol quantification .

Data Contradiction Note: Unlike DTNB (5,5'-Dithiobis(2-nitrobenzoic acid)), this compound lacks nitro groups, reducing its utility in colorimetric thiol assays but expanding its use in non-absorbing systems .

Q. What strategies mitigate byproduct formation during large-scale synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)?

Methodological Answer: Common byproducts include mono-thiol intermediates or oxidized derivatives. Mitigation approaches:

Purification: Use gradient flash chromatography (petroleum ether to ethyl acetate) or recrystallization from ethanol-water mixtures .

Reaction Monitoring: Employ TLC (silica gel, UV detection) with hexane:ethyl acetate (3:1) to track disulfide formation (Rf ~0.4).

Kinetic Control: Limit reaction time to 2–3 hours to prevent over-oxidation .

Yield Optimization Table:

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| DIAD Equivalents | 1.1 eq | Excess increases side products |

| Temperature | 25–40°C | Higher temps accelerate decomposition |

| Solvent | Anhydrous THF | Moisture reduces yield |

Q. How can computational methods predict the reactivity of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in novel reaction environments?

Methodological Answer:

DFT Calculations: Model S–S bond dissociation energy (BDE) using Gaussian09 at the B3LYP/6-31G* level to predict redox behavior.

Molecular Dynamics (MD): Simulate solvation effects in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to assess stability.

Docking Studies: Explore interactions with biological thiols (e.g., glutathione) for potential biochemical applications .

Predicted Data:

Note on Contradictions: While DTNB (CAS 69-78-3) is frequently cited in thiol assays, 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (CAS 5117-07-7) lacks nitro groups, necessitating distinct analytical protocols . Researchers must verify CAS numbers to avoid methodological errors.

Propiedades

IUPAC Name |

1-phenyl-5-[(1-phenyltetrazol-5-yl)disulfanyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N8S2/c1-3-7-11(8-4-1)21-13(15-17-19-21)23-24-14-16-18-20-22(14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXASCLMZSMFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SSC3=NN=NN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063705 | |

| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-07-7 | |

| Record name | 5,5′-Dithiobis[1-phenyl-1H-tetrazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5,5'-dithiobis(1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-dithiobis[1-phenyl-1H-tetrazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.